molecular formula C7H6O2S2 B13992769 2-Thiophenepropanoicacid, a-thioxo- CAS No. 89677-36-1

2-Thiophenepropanoicacid, a-thioxo-

Cat. No.: B13992769
CAS No.: 89677-36-1
M. Wt: 186.3 g/mol
InChI Key: WFXIZTRICNJBSV-UHFFFAOYSA-N
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Description

2-Thiophenepropanoicacid, a-thioxo- is an organic compound with the molecular formula C7H6O2S2 It is characterized by the presence of a thiophene ring, a propanoic acid group, and an additional thioxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenepropanoicacid, a-thioxo- typically involves the reaction of thiophene derivatives with appropriate reagents to introduce the propanoic acid and thioxo groups. One common method involves the use of thiophene-2-carboxylic acid as a starting material, which undergoes a series of reactions including halogenation, nucleophilic substitution, and oxidation to yield the desired product .

Industrial Production Methods

Industrial production of 2-Thiophenepropanoicacid, a-thioxo- may involve large-scale chemical processes that optimize yield and purity. These processes often utilize continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure high-quality output .

Chemical Reactions Analysis

Types of Reactions

2-Thiophenepropanoicacid, a-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .

Scientific Research Applications

2-Thiophenepropanoicacid, a-thioxo- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Thiophenepropanoicacid, a-thioxo- involves its interaction with specific molecular targets and pathways. The compound’s thioxo group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in biological molecules, influencing their activity .

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid: Lacks the thioxo group but shares the thiophene and carboxylic acid functionalities.

    2-Thioxo-1,3-dithiol-carboxamides: Contains a similar thioxo group but with a different core structure.

    Thioxopyrimidines: Features a thioxo group attached to a pyrimidine ring, offering different chemical and biological properties.

Uniqueness

2-Thiophenepropanoicacid, a-thioxo- is unique due to its combination of a thiophene ring, propanoic acid group, and thioxo group

Properties

CAS No.

89677-36-1

Molecular Formula

C7H6O2S2

Molecular Weight

186.3 g/mol

IUPAC Name

2-sulfanylidene-3-thiophen-2-ylpropanoic acid

InChI

InChI=1S/C7H6O2S2/c8-7(9)6(10)4-5-2-1-3-11-5/h1-3H,4H2,(H,8,9)

InChI Key

WFXIZTRICNJBSV-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)CC(=S)C(=O)O

Origin of Product

United States

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